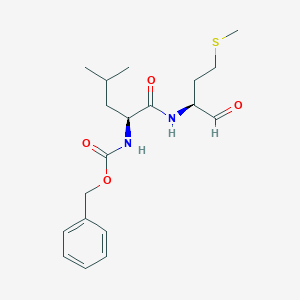
Benzyloxycarbonyl-leucyl-methionine-H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonyl-leucyl-methionine-H, commonly known as Z-LM-H, is a dipeptide that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. Z-LM-H is a synthetic compound that is composed of two amino acids, leucine and methionine, and is commonly used in the study of proteases and their inhibitors.
Mecanismo De Acción
Z-LM-H inhibits proteases by binding to their active sites and blocking their catalytic activity. The benzyl group of Z-LM-H interacts with the hydrophobic pocket of the active site, while the leucine and methionine residues interact with the catalytic residues of the protease. This interaction results in the formation of a stable complex between Z-LM-H and the protease, which prevents the protease from hydrolyzing peptide bonds.
Efectos Bioquímicos Y Fisiológicos
Z-LM-H has been shown to have various biochemical and physiological effects. Inhibition of cathepsin B by Z-LM-H has been shown to reduce tumor growth and metastasis in animal models of cancer. Z-LM-H has also been shown to reduce muscle degeneration in animal models of muscular dystrophy by inhibiting calpain activity. In addition, Z-LM-H has been shown to reduce apoptosis in animal models of neurodegenerative diseases by inhibiting caspase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Z-LM-H is a potent and specific inhibitor of proteases, making it a valuable tool for studying protease function and inhibition. However, Z-LM-H has some limitations in lab experiments. It is a synthetic compound that may not accurately reflect the behavior of natural protease inhibitors. In addition, Z-LM-H may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Z-LM-H. One area of research is the development of new protease inhibitors based on the structure of Z-LM-H. This can lead to the discovery of more potent and specific inhibitors that can be used in the treatment of various diseases. Another area of research is the study of the physiological and pathological roles of proteases and their inhibitors. This can lead to a better understanding of the molecular mechanisms underlying various diseases and the development of new therapeutic strategies.
Métodos De Síntesis
Z-LM-H is synthesized through a series of chemical reactions that involve the protection and deprotection of amino groups. The synthesis process begins with the protection of the amino group of leucine with a benzyl group, which is then followed by the coupling of leucine with methionine. The peptide bond between the two amino acids is formed using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the removal of the benzyl group from the amino group of leucine using hydrogenation or catalytic hydrogenolysis.
Aplicaciones Científicas De Investigación
Z-LM-H is commonly used in the study of proteases and their inhibitors. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. They play a crucial role in various biological processes such as digestion, blood coagulation, and immune response. However, uncontrolled protease activity can lead to pathological conditions such as cancer, inflammation, and neurodegenerative diseases.
Z-LM-H is a potent inhibitor of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins and is implicated in cancer progression and metastasis. Z-LM-H has also been shown to inhibit other proteases such as calpain, a calcium-dependent protease that is involved in muscle degeneration, and caspase, a protease that is involved in apoptosis or programmed cell death.
Propiedades
Número CAS |
117611-43-5 |
|---|---|
Nombre del producto |
Benzyloxycarbonyl-leucyl-methionine-H |
Fórmula molecular |
C19H28N2O4S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C19H28N2O4S/c1-14(2)11-17(18(23)20-16(12-22)9-10-26-3)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,12,14,16-17H,9-11,13H2,1-3H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1 |
Clave InChI |
RXCRNUBYZRKEGC-IRXDYDNUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
Otros números CAS |
117611-43-5 |
Sinónimos |
enzyloxycarbonyl-leucyl-methionine-H Z-Leu-Met-H |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



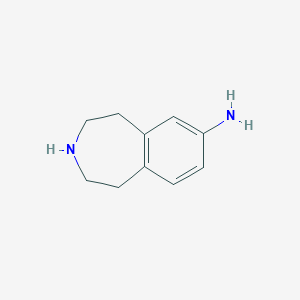
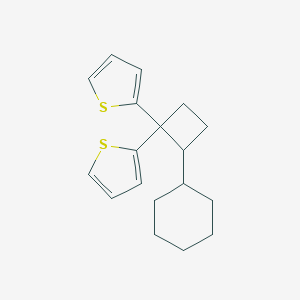
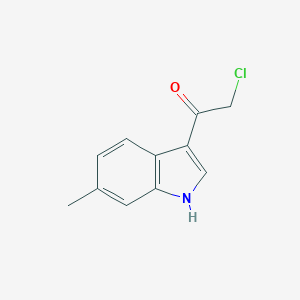
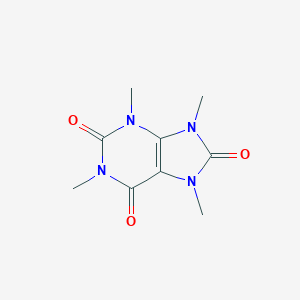
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
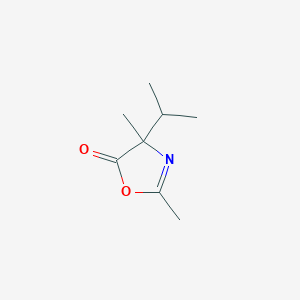
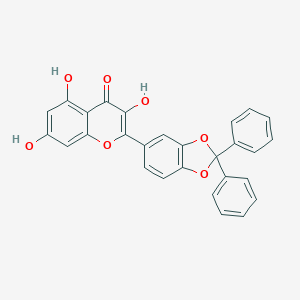


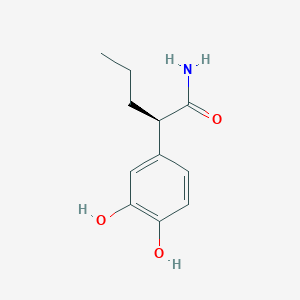
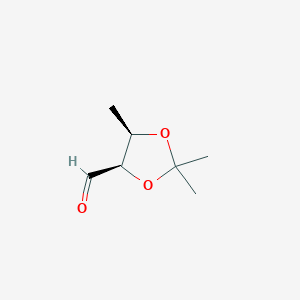
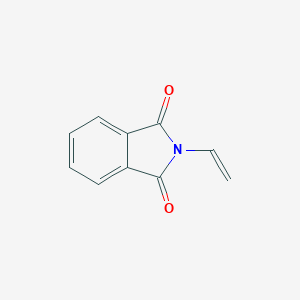
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)
